
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a bromine atom, a furan ring, a thiophene ring, and a benzenesulfonamide group . Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In one reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide . Then, 3,3-difluoroallyl benzyl sulfide suffers deprotonation at the benzylic position, followed by [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple rings and functional groups. The compound contains a bromine atom, a furan ring, a thiophene ring, and a benzenesulfonamide group .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex due to the presence of multiple reactive sites. The bromine atom, the furan ring, the thiophene ring, and the benzenesulfonamide group could all potentially participate in reactions .Mecanismo De Acción
The mechanism of action of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for various diseases. It also has potential as a tool for studying specific enzymes or signaling pathways involved in disease progression. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify specific enzymes or signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for various diseases, particularly cancer and inflammation. Additionally, it may be worthwhile to investigate its potential as a tool for studying epigenetic modifications and their role in disease development.
Métodos De Síntesis
The synthesis of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves the reaction between 2-bromo-1-(thiophen-2-yl)ethanone and 5-(furan-2-carbonyl)thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with benzenesulfonyl chloride to form the final compound.
Aplicaciones Científicas De Investigación
2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. It has also been investigated for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
2-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S2/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJBKVWKTZBWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide](/img/structure/B2660626.png)
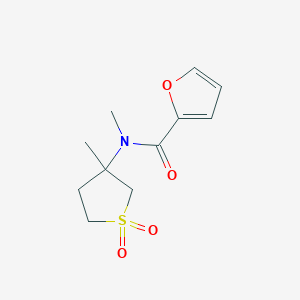
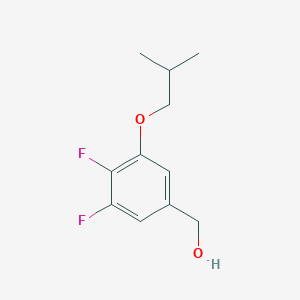

![2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate](/img/structure/B2660632.png)
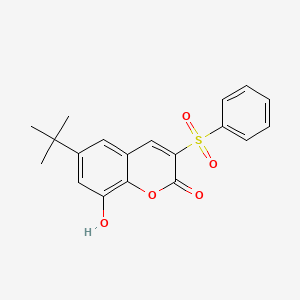

![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2660639.png)
![7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660641.png)
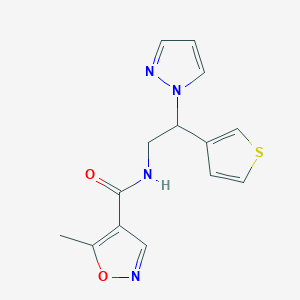
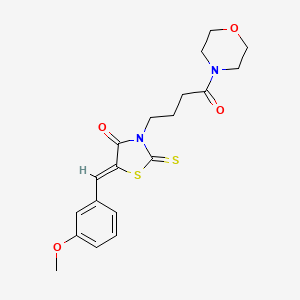

![1-(Azepan-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone](/img/structure/B2660648.png)
